molecular formula C6H9NO B1345734 1H-Pyrrole-3-methanol, 1-methyl- CAS No. 68384-83-8

1H-Pyrrole-3-methanol, 1-methyl-

Cat. No.: B1345734
CAS No.: 68384-83-8
M. Wt: 111.14 g/mol
InChI Key: GAWOWMPYDQEGOT-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-methanol, 1-methyl- is a pyrrole derivative featuring a methyl group at the 1-position and a hydroxymethyl (-CH2OH) substituent at the 3-position of the aromatic pyrrole ring. Pyrrole derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their electron-rich heterocyclic structure, which enables diverse reactivity and functionalization.

Properties

IUPAC Name

(1-methylpyrrol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-3-2-6(4-7)5-8/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWOWMPYDQEGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218514
Record name 1H-Pyrrole-3-methanol, 1-methyl-
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68384-83-8
Record name 1-Methyl-1H-pyrrole-3-methanol
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Record name 1-Methylpyrrole-3-methanol
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Record name 1H-Pyrrole-3-methanol, 1-methyl-
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Record name (1-methyl-1H-pyrrol-3-yl)methanol
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Record name 1-METHYLPYRROLE-3-METHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-methanol, 1-methyl- can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the third position. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the production of 1H-Pyrrole-3-methanol, 1-methyl- may involve the catalytic hydrogenation of 1-methyl-3-formylpyrrole. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-3-methanol, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to 1-methyl-3-methylpyrrole using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: 1-Methyl-3-formylpyrrole.

    Reduction: 1-Methyl-3-methylpyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-3-methanol, 1-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-methanol, 1-methyl- involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Predicted pKa Applications
1H-Pyrrole-3-methanol, 1-methyl- C6H9NO 111.14 1-CH3, 3-CH2OH Not reported ~14–15 (estimated) Potential solvent, intermediate
1-Methyl-3-nitro-1H-pyrrole C5H6N2O2 126.11 1-CH3, 3-NO2 Not reported Acidic (NO2 group) Pharmaceutical intermediates
1H-Pyrrole-3-methanol, 1,4-diphenyl C17H15NO 249.31 1,4-C6H5, 3-CH2OH 457.7 (predicted) 14.44 Materials science, catalysis
1-Methyl-2-pyrrolidone (NMP) C5H9NO 99.13 Cyclic amide (non-aromatic) 202–204 ~10.6 Industrial solvent

Key Observations:

  • Substituent Polarity: The hydroxymethyl group in 1H-Pyrrole-3-methanol, 1-methyl- increases polarity compared to non-polar 1-methylpyrrole, enhancing water solubility. However, the methyl group at position 1 may reduce solubility relative to unsubstituted pyrrole-3-methanol.
  • Reactivity : The 3-nitro substituent in 1-methyl-3-nitro-1H-pyrrole introduces electrophilic character, making it reactive in substitution reactions, whereas the hydroxymethyl group in the target compound favors nucleophilic or hydrogen-bonding interactions .
  • Thermal Stability : The 1,4-diphenyl derivative exhibits a higher predicted boiling point (457.7°C) due to increased molecular weight and π-π stacking interactions, contrasting with simpler pyrroles like NMP (boiling point ~202°C) .

Biological Activity

Introduction

1H-Pyrrole-3-methanol, 1-methyl- (CAS No. 68384-83-8) is a heterocyclic compound known for its diverse biological activities. This article delves into various studies exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1H-Pyrrole-3-methanol, 1-methyl- features a pyrrole ring with a hydroxymethyl group at the 3-position and a methyl group at the 1-position. This structural configuration contributes to its biological activity.

PropertyValue
Molecular FormulaC6H9NO
Molecular Weight113.14 g/mol
CAS Number68384-83-8
SolubilitySoluble in water

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study synthesized various pyrrole derivatives, including 1H-Pyrrole-3-methanol, 1-methyl-, and evaluated their in vitro antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Results

CompoundAntibacterial Activity (zone of inhibition in mm)Antifungal Activity (zone of inhibition in mm)
1H-Pyrrole-3-methanol, 1-methyl-1512
Other derivativesVaries (10-20)Varies (8-15)

The results indicate that this compound possesses moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of pyrrole derivatives has been widely studied. In particular, compounds containing the pyrrole moiety have shown effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (µM)
1H-Pyrrole-3-methanol, 1-methyl-HepG212.5
MCF-715.0
DoxorubicinHepG20.5
MCF-70.8

The IC50 values indicate that while the compound shows promise, it is less potent than established chemotherapeutics like doxorubicin .

The biological activity of 1H-Pyrrole-3-methanol, 1-methyl- is attributed to its interaction with various molecular targets:

  • Antimicrobial Mechanism : The compound disrupts microbial cell wall synthesis and inhibits enzyme activity essential for microbial growth.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of gene expression related to cell cycle regulation .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics, with moderate bioavailability. Its metabolic pathways involve phase I and II reactions leading to various metabolites that may also possess biological activity.

Q & A

Basic: What are the standard synthetic protocols for preparing 1H-Pyrrole-3-methanol, 1-methyl-?

Methodological Answer:
A common synthetic route involves reacting 2,4-dimethylpyrrole with formaldehyde under acidic conditions. The reaction proceeds via hydroxymethylation at the 3-position of the pyrrole ring, followed by methylation at the nitrogen atom using reagents like methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature . Alternative methods may employ reductive amination or boronic acid cross-coupling for functionalization .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and methyl/hydroxymethyl group positions.
  • IR Spectroscopy : Identification of hydroxyl (-OH) and aromatic C-H stretches.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for research-grade material) .

Basic: What safety protocols should be followed during handling?

Methodological Answer:

  • Avoid prolonged exposure to vapors; use fume hoods.
  • Wear nitrile gloves and protective eyewear due to potential irritancy (as inferred from structurally related compounds).
  • Store under inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxymethyl group .

Advanced: How can reaction yields be optimized during hydroxymethylation?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) to enhance formaldehyde reactivity.
  • Temperature Control : Gradual warming (0°C → rt) minimizes side reactions like over-methylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve regioselectivity compared to THF .

Advanced: How to resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer:

  • Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts.
  • Dynamic Exchange : Use variable-temperature NMR to detect tautomerism or rotational barriers.
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., pyrrole N-atom) for electrophilic attack.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial applications?

Methodological Answer:

  • Derivatization : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 3-methanol and 1-methyl positions.
  • Bioassays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.
  • Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption or intracellular target binding .

Advanced: What crystallographic strategies resolve polymorphism in 1H-Pyrrole-3-methanol derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Employ SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to detect conformational isomers.
  • Powder XRD : Compare experimental patterns with Mercury-calculated simulations to identify polymorphic phases.
  • Thermal Analysis : Use DSC/TGA to correlate crystal packing with thermal stability .

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